Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate
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Overview
Description
Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and methyl groups. One common synthetic route involves the reaction of a thioamide with an α-haloester under basic conditions to form the thiazole ring. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an ethynyl halide with a terminal alkyne in the presence of a palladium catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific ethynyl and methyl groups, which may confer distinct biological properties and reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C9H9NO2S |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate |
InChI |
InChI=1S/C9H9NO2S/c1-4-7-6(2)13-8(10-7)5-9(11)12-3/h1H,5H2,2-3H3 |
InChI Key |
QUWYBQZWQUWRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CC(=O)OC)C#C |
Origin of Product |
United States |
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